molecular formula C5H9N B13010685 (1R,5S)-2-Azabicyclo[3.1.0]hexane

(1R,5S)-2-Azabicyclo[3.1.0]hexane

Cat. No.: B13010685
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-CRCLSJGQSA-N
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Description

(1R,5S)-2-Azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C, followed by treatment with sodium hypochlorite and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C and pH 10.4, is one such method .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as sodium hypochlorite and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1R,5S)-2-Azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-2-Azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect monoamine neurotransmitters, which play a crucial role in various neurological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-2-Azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2/t4-,5+/m0/s1

InChI Key

WSSDGZWSPMAECX-CRCLSJGQSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1C2

Canonical SMILES

C1CNC2C1C2

Origin of Product

United States

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